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Introduction
1,6-Dibromo-2-methoxynaphthalene is a substituted naphthalene derivative with significant

applications as an intermediate in organic synthesis, particularly in the development of

pharmaceuticals and advanced materials. Its chemical structure, characterized by a

naphthalene core functionalized with two bromine atoms and a methoxy group, gives rise to a

unique spectroscopic profile. Accurate characterization of this compound is paramount for

ensuring purity, verifying structure, and understanding its reactivity in subsequent chemical

transformations.

This technical guide provides an in-depth analysis of the key spectroscopic data for 1,6-
Dibromo-2-methoxynaphthalene, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information

presented herein is intended for researchers, scientists, and drug development professionals

who require a comprehensive understanding of the spectroscopic properties of this important

chemical entity. The data and interpretations are grounded in established spectroscopic

principles to ensure scientific integrity and practical utility.

Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic

data. The structure of 1,6-Dibromo-2-methoxynaphthalene dictates the chemical
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environment of each atom, which in turn governs its interaction with different forms of

electromagnetic radiation and its behavior in the mass spectrometer.

Figure 1: Chemical structure of 1,6-Dibromo-2-methoxynaphthalene with atom numbering.

The following sections will detail the predicted and expected data from ¹H NMR, ¹³C NMR, IR,

and MS analyses, providing a comprehensive spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution.[1][2] It provides detailed information about the carbon-hydrogen

framework of a molecule.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons. For 1,6-Dibromo-2-
methoxynaphthalene, the ¹H NMR spectrum is expected to show distinct signals for the

aromatic protons and the methoxy group protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.85 d ~8.5 1H H-4

~7.65 d ~2.0 1H H-5

~7.50 dd ~8.5, 2.0 1H H-3

~7.40 d ~9.0 1H H-8

~7.20 d ~9.0 1H H-7

~3.95 s - 3H -OCH₃

Note: These are predicted values and may vary slightly from experimental results.
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Interpretation of the ¹H NMR Spectrum:

Aromatic Region (7.0-8.0 ppm): The five aromatic protons appear in this downfield region

due to the deshielding effect of the aromatic ring current.[3][4] The substitution pattern leads

to a complex but interpretable set of signals. The ortho, meta, and para couplings between

the protons on the naphthalene ring system will result in the predicted doublet and doublet of

doublets splitting patterns.

Methoxy Group (~3.95 ppm): The three protons of the methoxy group are chemically

equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet.

Its upfield position relative to the aromatic protons is characteristic of protons on an oxygen-

linked methyl group.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the number of unique carbon atoms in a molecule

and their chemical environment. The spectrum for 1,6-Dibromo-2-methoxynaphthalene is

expected to show 11 distinct signals, one for each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~155.0 C-2

~135.0 C-8a

~132.0 C-4a

~130.0 C-4

~129.5 C-5

~129.0 C-7

~128.0 C-8

~125.0 C-3

~120.0 C-6

~115.0 C-1

~56.0 -OCH₃

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the ¹³C NMR Spectrum:

Aromatic Carbons (110-160 ppm): The ten carbons of the naphthalene ring system resonate

in this region. The carbon attached to the electron-donating methoxy group (C-2) is expected

to be the most deshielded. The carbons directly bonded to the electronegative bromine

atoms (C-1 and C-6) will also have their chemical shifts significantly influenced.

Methoxy Carbon (~56.0 ppm): The carbon of the methoxy group appears at a much higher

field, which is typical for sp³ hybridized carbons bonded to an oxygen atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.[3][5][6][7]

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3100-3000 Medium-Weak C-H Stretch Aromatic

2950-2850 Medium C-H Stretch -OCH₃

1600-1450 Medium-Strong C=C Stretch Aromatic Ring

~1250 Strong C-O Stretch Aryl Ether

1100-1000 Medium C-H in-plane bend Aromatic

900-675 Strong C-H out-of-plane bend Aromatic

700-500 Medium-Strong C-Br Stretch Aryl Halide

Interpretation of the IR Spectrum:

Aromatic C-H Stretch: The presence of the naphthalene ring is indicated by the C-H

stretching vibrations just above 3000 cm⁻¹.[5]

Aliphatic C-H Stretch: The bands in the 2950-2850 cm⁻¹ region are characteristic of the C-H

stretching in the methoxy group.

Aromatic C=C Stretch: A series of absorptions in the 1600-1450 cm⁻¹ range are due to the

carbon-carbon stretching vibrations within the aromatic rings.[3][5]

C-O Stretch: A strong, prominent peak around 1250 cm⁻¹ is expected for the aryl ether C-O

bond stretching.

C-Br Stretch: The carbon-bromine stretching vibrations typically appear in the fingerprint

region of the spectrum, below 700 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions.[8][9] It is used to determine the molecular weight of a compound and can provide

structural information through the analysis of fragmentation patterns.
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Predicted Mass Spectrometry Data

Molecular Formula: C₁₁H₈Br₂O

Molecular Weight: 315.99 g/mol

Monoisotopic Mass: 313.8942 Da

Key Fragmentation Patterns:

The mass spectrum of 1,6-Dibromo-2-methoxynaphthalene is expected to show a

characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine

atoms. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

[8][9] This will result in a cluster of peaks for the molecular ion (M⁺) at m/z values

corresponding to the different combinations of these isotopes:

M⁺: Contains two ⁷⁹Br atoms.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Contains two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

Expected Fragmentation Pathways:

Loss of a methyl radical (-•CH₃): [M - 15]⁺

Loss of a methoxy radical (-•OCH₃): [M - 31]⁺

Loss of a bromine radical (-•Br): [M - 79]⁺ and [M - 81]⁺

Loss of HBr: [M - 80]⁺ and [M - 82]⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3014816?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.02%3A_Interpreting_Mass_Spectra
https://pubchem.ncbi.nlm.nih.gov/compound/154247238
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3014816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[C11H8Br2O]+•
m/z ≈ 314, 316, 318

[M - CH3]+
- •CH3

[M - OCH3]+- •OCH3

[M - Br]+

- •Br

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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